Cas no 328062-46-0 (3-Bromo-6-phenylimidazo[1,2-a]pyridine)

3-Bromo-6-phenylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a bromine atom at the 3-position and a phenyl group at the 6-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The bromine substituent enables further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. Its rigid aromatic framework contributes to stability and predictable reactivity, making it valuable for developing bioactive compounds. The compound is typically handled under inert conditions due to its sensitivity to light and moisture.
3-Bromo-6-phenylimidazo[1,2-a]pyridine structure
328062-46-0 structure
Product Name:3-Bromo-6-phenylimidazo[1,2-a]pyridine
CAS No:328062-46-0
MF:C13H9BrN2
MW:273.127961874008
MDL:MFCD22372517
CID:890380
Update Time:2026-04-29

3-Bromo-6-phenylimidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-6-phenylimidazo[1,2-a]pyridine
    • 3-bromo-6-phenyl-Imidazo[1,2-a]pyridine
    • MDL: MFCD22372517
    • Inchi: InChI=1S/C13H9BrN2/c14-12-8-15-13-7-6-11(9-16(12)13)10-4-2-1-3-5-10/h1-9H
    • InChI Key: IVHUNVANKKDGSA-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CN3C(=CN=C3C=C2)Br

Computed Properties

  • Exact Mass: 271.99497
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1

Experimental Properties

  • PSA: 17.3

3-Bromo-6-phenylimidazo[1,2-a]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029190643-5g
3-Bromo-6-phenylimidazo[1,2-a]pyridine
328062-46-0 95%
5g
$1412.98 2023-09-02
Alichem
A029190643-10g
3-Bromo-6-phenylimidazo[1,2-a]pyridine
328062-46-0 95%
10g
$1960.00 2023-09-02
Alichem
A029190643-25g
3-Bromo-6-phenylimidazo[1,2-a]pyridine
328062-46-0 95%
25g
$3111.00 2023-09-02
Chemenu
CM151231-1g
3-bromo-6-phenylimidazo[1,2-a]pyridine
328062-46-0 95%
1g
$439 2021-08-05
Chemenu
CM151231-5g
3-bromo-6-phenylimidazo[1,2-a]pyridine
328062-46-0 95%
5g
$1062 2021-08-05
Chemenu
CM151231-10g
3-bromo-6-phenylimidazo[1,2-a]pyridine
328062-46-0 95%
10g
$1595 2021-08-05
Chemenu
CM151231-25g
3-bromo-6-phenylimidazo[1,2-a]pyridine
328062-46-0 95%
25g
$2483 2021-08-05
Chemenu
CM151231-1g
3-bromo-6-phenylimidazo[1,2-a]pyridine
328062-46-0 95%
1g
$*** 2023-03-31
Chemenu
CM151231-5g
3-bromo-6-phenylimidazo[1,2-a]pyridine
328062-46-0 95%
5g
$*** 2023-03-31
Chemenu
CM151231-10g
3-bromo-6-phenylimidazo[1,2-a]pyridine
328062-46-0 95%
10g
$*** 2023-03-31

Additional information on 3-Bromo-6-phenylimidazo[1,2-a]pyridine

Introduction to 3-Bromo-6-phenylimidazo[1,2-a]pyridine (CAS No. 328062-46-0)

3-Bromo-6-phenylimidazo[1,2-a]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 328062-46-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both bromine and phenyl substituents in its molecular framework enhances its utility as a key intermediate in the synthesis of various pharmacologically active agents.

The structural composition of 3-Bromo-6-phenylimidazo[1,2-a]pyridine consists of a fused imidazole ring and a pyridine ring, with a bromo substituent at the 3-position and a phenyl group at the 6-position. This specific arrangement of functional groups makes it a versatile scaffold for medicinal chemists, enabling modifications that can fine-tune its biological properties. The bromine atom, in particular, serves as a reactive handle for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in drug discovery.

In recent years, 3-Bromo-6-phenylimidazo[1,2-a]pyridine has been explored in several cutting-edge research studies aimed at developing novel therapeutic agents. One notable area of interest is its potential application in the treatment of neurological disorders. Researchers have demonstrated that derivatives of this compound can interact with specific neurotransmitter receptors, suggesting their efficacy in modulating neural activity. For instance, studies have shown that certain analogs exhibit inhibitory effects on enzymes involved in the pathogenesis of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Furthermore, the pharmaceutical industry has leveraged 3-Bromo-6-phenylimidazo[1,2-a]pyridine as a building block for designing small-molecule inhibitors targeting various kinases and other enzymes implicated in cancer progression. The phenyl ring and the imidazopyridine core provide a stable platform for drug design, while the bromine atom allows for selective functionalization. Preclinical studies have highlighted the promising antitumor activity of several compounds derived from this scaffold, indicating their potential as lead candidates for oncology drug development.

The synthesis of 3-Bromo-6-phenylimidazo[1,2-a]pyridine typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the condensation of an imidazole derivative with an appropriate phenyl-substituted acrylate or acrylonitrile under basic conditions, followed by bromination to introduce the bromo substituent at the 3-position. The reaction conditions are optimized to ensure high yield and purity, which are crucial for pharmaceutical applications.

From a chemical biology perspective, 3-Bromo-6-phenylimidazo[1,2-a]pyridine has been utilized to probe enzyme-protein interactions and to develop probes for imaging applications. Its ability to bind to specific targets with high affinity makes it an excellent candidate for designing tools that can visualize biological processes in real-time. Such probes are invaluable in understanding disease mechanisms at the molecular level and in developing targeted therapies.

The safety and handling of 3-Bromo-6-phenylimidazo[1,2-a]pyridine are paramount considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulatory guidelines, appropriate personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks. Storage conditions should be controlled to prevent degradation due to moisture or light exposure.

In conclusion,3-Bromo-6-phenylimidazo[1,2-a]pyridine (CAS No. 328062-46-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers developing new drugs targeting neurological disorders and cancer. As scientific understanding continues to evolve,3-Bromo-6-phenylimidazo[1,2-a]pyridine is expected to play an even greater role in shaping the future of medicinal chemistry.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd